Territrem A

Übersicht

Beschreibung

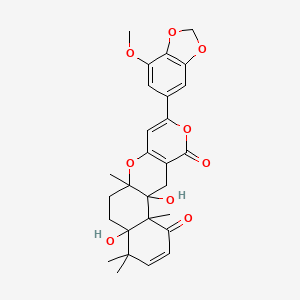

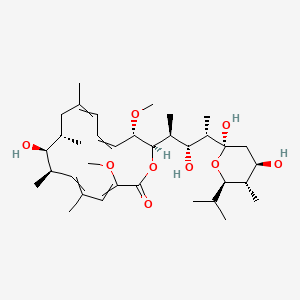

Territrem A is a tremorgenic mycotoxin found in the fungus Aspergillus terreus . It terminates signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .

Synthesis Analysis

The biosynthesis of Territrem A involves a novel family of terpene cyclases . A biosynthetic gene cluster responsible for the production of the meroterpenoid pyripyropene in the fungus Aspergillus fumigatus has been identified . This cluster revealed a previously unknown terpene cyclase with an unusual sequence and protein primary structure .Molecular Structure Analysis

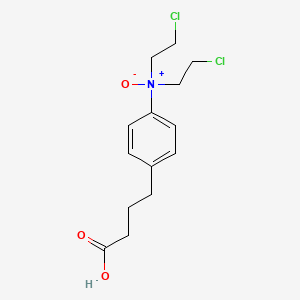

The molecular formula of Territrem A is C28H30O9 . It has been partially characterized by ultraviolet, infrared, proton magnetic resonance, and mass spectroscopy .Chemical Reactions Analysis

Territrem A has been isolated and separated using solvent systems . Assay procedures for Territrems A, B, and C have been described using thin layer chromatography (TLC)-fluorodensitometry and reverse phase high performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

Territrem A is a small organic compound . More detailed physical and chemical properties can be found on databases like PubChem .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitor

Territrem A is known to be a potent acetylcholinesterase inhibitor (AChEI) . Acetylcholinesterase inhibitors are an attractive research subject due to their potential applications in the treatment of neurodegenerative diseases . Territrem A extends and enhances the effects of acetylcholine by causing the acetylcholine accumulation in the synapses .

Treatment of Neurodegenerative Diseases

Due to its role as an acetylcholinesterase inhibitor, Territrem A has potential applications in the treatment of neurodegenerative diseases . Enhancement of the central cholinergic neurotransmission has been regarded as one of the most promising strategies for the symptomatic treatment of Alzheimer’s disease .

Insecticide

Territrem A is a potent insecticide acting via irreversible inhibition of acetylcholinesterase (AChE) . It was first identified from an Aspergillus terreus strain by Ling and colleagues at Taiwan National University in 1979 .

Antiviral Activity

Some territrem derivatives have shown evident antiviral activity towards HSV-1 . This suggests that Territrem A and its derivatives could be used in the development of new antiviral drugs .

Antifouling Activity

Territrem A has shown potent antifouling activity . Antifouling bioassay tests showed that Territrem A had potent antifouling activity toward barnacle Balanus amphitrite larvae .

Research on Microbe-Derived Acetylcholinesterase Inhibitors

Territrem A is one of the active ingredients of fermentation products from fungi and bacteria, which are major producers of acetylcholinesterase inhibitors . This makes Territrem A a significant compound in the research of microbe-derived acetylcholinesterase inhibitors .

Wirkmechanismus

Target of Action

Territrem A primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase plays a vital role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

Territrem A interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition is achieved through a noncovalent yet irreversible binding mechanism . The binding of Territrem A to acetylcholinesterase is selective and adopts a one-to-one stoichiometry with the enzyme .

Biochemical Pathways

The inhibition of acetylcholinesterase by Territrem A affects the cholinergic neurotransmission pathway. Normally, acetylcholinesterase terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing acetylcholine. When Territrem A inhibits acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Territrem A is currently limited. It’s known that territrem a is a potent mycotoxin with an intraperitoneal ld50 in mice of 15 to 19 mg/kg body weight .

Result of Action

The primary molecular effect of Territrem A’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation can affect central nervous system activity, with a defining characteristic being the tremors that they cause .

Action Environment

The action, efficacy, and stability of Territrem A can be influenced by various environmental factors. For instance, Territrem A is a mycotoxin produced by the fungus Aspergillus terreus, which is known to contaminate rice crops . Therefore, the presence and concentration of Territrem A can vary depending on the environmental conditions favorable for the growth of this fungus.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJHAHVVYAVVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897214 | |

| Record name | Territrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Territrem A | |

CAS RN |

70407-19-1 | |

| Record name | (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Territrem A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Territrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)

![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)

![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)

![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)